10,10-Dimethylundecan-1-amine

Catalog No.
S1551832
CAS No.
68955-53-3
M.F
(C2H4O)nC14H30OS
M. Wt
199.38 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,10-Dimethylundecan-1-amine

CAS Number

68955-53-3

Product Name

10,10-Dimethylundecan-1-amine

IUPAC Name

10,10-dimethylundecan-1-amine

Molecular Formula

(C2H4O)nC14H30OS

Molecular Weight

199.38 g/mol

InChI

InChI=1S/C13H29N/c1-13(2,3)11-9-7-5-4-6-8-10-12-14/h4-12,14H2,1-3H3

InChI Key

XWBTWKLPOWCMEX-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCCCCCCCN

Synonyms

Primene 81-R

Canonical SMILES

CC(C)(C)CCCCCCCCCN

Description

The exact mass of the compound Amines, C12-14-tert-alkyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

10,10-Dimethylundecan-1-amine is an organic compound classified as a tertiary amine, characterized by its molecular formula C13H29NC_{13}H_{29}N and a molecular weight of 199.38 g/mol. The compound's structure features a long hydrocarbon chain with two methyl groups attached to the tenth carbon atom, making it distinct among amines. It is also known by its IUPAC name, 10,10-dimethylundecan-1-amine, and has a CAS number of 68955-53-3. This compound is primarily utilized in research and industrial applications due to its unique properties and reactivity profile .

Typical of amines. It can act as a nucleophile in substitution reactions, particularly with alkyl halides, leading to the formation of quaternary ammonium compounds through quaternization processes. These reactions often proceed via an SN2S_N2 mechanism where the nitrogen atom attacks the electrophilic carbon center of the alkyl halide . Additionally, it can react with acids to form salts, which are useful in various applications .

Synthesis of 10,10-dimethylundecan-1-amine typically involves the alkylation of a suitable amine precursor. One common method includes the reaction of dimethylamine with a long-chain alkyl halide under controlled conditions to ensure high yields and purity. The reaction conditions can vary based on the desired product characteristics but generally involve moderate temperatures and the use of solvents that stabilize intermediates .

This compound finds applications across various fields:

  • Chemical Manufacturing: It serves as an intermediate for synthesizing surfactants and other chemical products.
  • Pharmaceuticals: Due to its amine functionality, it may be used in drug development as a building block for biologically active molecules.
  • Research: Utilized in studies involving amine chemistry and interactions with other chemical entities.

Interaction studies involving 10,10-dimethylundecan-1-amine typically focus on its reactivity with other chemical species. For instance, it can interact with carbonyl compounds to form imines or aminals through condensation reactions. Its behavior in biological systems remains an area for further investigation, particularly regarding its potential interactions with biomolecules or cellular components.

Several compounds share structural similarities with 10,10-dimethylundecan-1-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Dimethylamine(CH3)2NH(CH_3)_2NHSimple structure; widely used precursor
UndecylamineC11H25NC_{11}H_{25}NLinear aliphatic chain; lacks methyl groups
N,N-DimethylundecylamineC12H27NC_{12}H_{27}NSimilar chain length; different branching
1-DodecanamineC12H27NC_{12}H_{27}NLonger chain; primary amine

The unique aspect of 10,10-dimethylundecan-1-amine is its branched structure which may impart different physical and chemical properties compared to its linear counterparts. This branching can affect solubility, reactivity, and potential applications in various fields.

Physical Description

Liquid

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 899 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (62.96%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (99.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (99.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (84.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (87.43%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (12.46%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H372 (13.35%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (82.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.32%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

68955-53-3

Wikipedia

10,10-Dimethylundecan-1-amine

General Manufacturing Information

All other basic organic chemical manufacturing
Amines, C12-14-tert-alkyl: ACTIVE

Dates

Modify: 2023-07-17

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